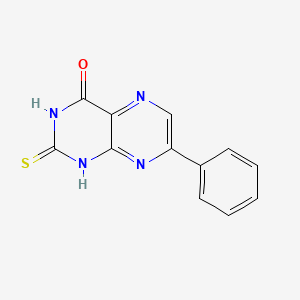

7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one

描述

属性

分子式 |

C12H8N4OS |

|---|---|

分子量 |

256.29 g/mol |

IUPAC 名称 |

7-phenyl-2-sulfanylidene-1H-pteridin-4-one |

InChI |

InChI=1S/C12H8N4OS/c17-11-9-10(15-12(18)16-11)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,14,15,16,17,18) |

InChI 键 |

UOCIWPKYGYRADP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=N2)NC(=S)NC3=O |

溶解度 |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

产品来源 |

United States |

准备方法

Thiourea Formation-Cyclization Sequence

One approach involves the formation of thiourea intermediates followed by cyclization. This method is commonly used for synthesizing pteridine derivatives:

- Isothiocyanate Formation : Aminoesters are converted into isothiocyanates using thiophosgene in anhydrous dichloromethane.

- Thiourea Formation : Isothiocyanates react with amines in 1,4-dioxane to form thiourea intermediates.

- Cyclization : The thiourea intermediates undergo cyclization to form 2-thioxo-2,3-dihydropteridin-4(1H)-ones . This step may require heating in an alkaline medium to facilitate the reaction.

S-Alkylation of 2-Thioxo-2,3-dihydropteridin-4(1H)-ones

For compounds with a phenyl group at the 7-position, an alternative approach could involve the S-alkylation of 2-thioxo-2,3-dihydropteridin-4(1H)-ones with appropriate α-haloamides. However, this method is more commonly used for introducing alkylthio groups rather than aryl groups.

Acid-Catalyzed Rearrangement

Another method involves the acid-catalyzed rearrangement of quinoxalinones with diamino-mercapto-pyrimidin-4-ols. This approach is used for synthesizing benzimidazole-substituted pteridines but may be adaptable for phenyl-substituted derivatives:

- Quinoxalinone Rearrangement : Quinoxalinones are rearranged in the presence of sulfuric acid and diamino-mercapto-pyrimidin-4-ols to form benzimidazole-substituted pteridines. This method could potentially be modified for phenyl substitution by altering the starting quinoxalinone.

Reaction Conditions and Optimization

Optimization of reaction conditions is crucial for achieving high yields and purity. For related compounds, conditions such as solvent choice, temperature, and catalyst presence significantly impact the outcome.

| Entry | Reaction Conditions | Yield |

|---|---|---|

| 1 | DMF, 120 °C, 14 h | Trace |

| 2 | DMF, reflux, 20 h | 35% |

| 3 | DMF, reflux, 6 h | 91% |

| 4 | 1,4-Dioxane/H2SO4, reflux, 20 h | 100% |

Table 1: Example Optimization Conditions for Related Compounds

Analytical Techniques

Characterization of This compound would typically involve spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry to confirm the structure and purity of the compound.

化学反应分析

Types of Reactions

7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the thioxo group to a thiol using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions at the phenyl ring or the pteridine core using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, ethanol as solvent.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated derivatives.

科学研究应用

Chemistry

In chemistry, 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules, such as enzymes and receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, derivatives of this compound may be investigated for their pharmacological properties

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its unique chemical structure allows for the design of materials with tailored functionalities.

作用机制

The mechanism of action of 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

相似化合物的比较

1-Methyl-6,7-diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one

- Structural Differences : This compound (referred to as Compound 10 in ) features a methyl group at position 1 and additional phenyl groups at positions 6 and 7, unlike the target compound’s single phenyl group at position 7.

- Synthesis & Physical Properties: Yield: 69% (ethanol reflux with nano-Au/zeolite catalyst). Melting Point: 286–287°C. 1H NMR: Aromatic protons (δ 7.22–8.15 ppm), NH uracil (δ 12.49 ppm), and methyl group (δ 3.85 ppm) .

6,7-Diphenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one

- Structural Differences : Lacks the methyl group at position 1 but retains phenyl groups at positions 6 and 7.

- Commercial Availability : Listed in BLD Pharm’s catalog at 99% purity (CAS 14892-97-8), priced at USD 323/10mg, indicating its use in research .

- Applications : Likely explored for DNA/RNA synthesis or enzyme inhibition due to its pteridine-thioxo backbone .

7-(Benzimidazol-2-yl)-6-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropteridin-4(1H)-one

- Structural Differences : Incorporates a benzimidazole ring at position 7 and a dichlorophenyl group at position 6, enhancing π-π stacking and hydrophobic interactions.

- Biological Activity: Exhibits selective cytotoxicity against HeLa cells (cervical cancer) with reduced toxicity to normal Chang liver cells. Liposomal encapsulation enhances bioavailability and therapeutic index .

- Mechanism : Likely targets mitochondrial pathways, as liposomal formulations show colocalization with cancer cell mitochondria .

Thieno-Fused Bicyclic Analogs (e.g., 3-Methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one)

- Structural Differences: Replaces the pteridinone core with a thieno-pyridine system, altering electronic properties and solubility.

- Synthesis: Derived from enaminone precursors via cyclization reactions, differing from the target compound’s synthetic route .

Key Comparative Data Table

Research Findings and Implications

- Substituent Effects: Phenyl Groups: Enhance lipophilicity and π-stacking, critical for membrane penetration and target binding.

- Synthetic Challenges: Multi-step synthesis for benzimidazole derivatives requires precise control of reaction conditions (e.g., nano-Au/zeolite catalysts) . Thieno-fused systems demand specialized cyclization protocols .

生物活性

7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one is a heterocyclic compound with a unique structure that combines a thioxo group and a phenyl ring within a pteridine core. Its molecular formula is C₁₂H₈N₄OS, and it has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry.

The presence of the thioxo group contributes to the compound's significant chemical reactivity. It can participate in various biochemical interactions, influencing enzyme activity and receptor signaling pathways. The compound's molecular weight is approximately 256.29 g/mol, which facilitates its interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit specific kinases involved in cancer progression. For instance, it has demonstrated significant inhibitory effects on Polo-like kinase 1 (PLK1), with an IC₅₀ value of 0.02 µM, comparable to known inhibitors like volasertib . This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cell lines, such as MDA-MB-231 .

- Enzyme Inhibition : The compound's mechanism of action involves interactions with various enzymes, leading to altered cellular processes. It has been noted for its capacity to modulate signaling pathways critical for cell survival and proliferation .

Case Studies

Several studies provide insights into the biological activities of this compound:

-

PLK1 Inhibition Study :

- Objective : To evaluate the inhibitory activity against PLK1.

- Results : The compound exhibited high potency with an IC₅₀ value of 0.02 µM, indicating strong potential as an anticancer agent.

- Implications : The results suggest that this compound could be developed as a therapeutic agent targeting PLK1 in cancer treatment .

-

Apoptosis Induction in MDA-MB-231 Cells :

- Objective : To assess the effects on apoptosis.

- Results : Treatment with this compound resulted in significant increases in both early and late apoptosis stages compared to control groups.

- Findings : This indicates that the compound effectively triggers apoptotic pathways in cancer cells, further supporting its potential application in cancer therapy .

Comparative Analysis with Related Compounds

A comparison of structural analogs reveals distinct differences in biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-thioxo-2,3-dihydropteridin-4(1H)-one | Lacks the phenyl group | Different biological activities and reactivity |

| 7-phenyl-2-oxo-2,3-dihydropteridin-4(1H)-one | Contains an oxo group instead of a thioxo group | Altered chemical properties and reactivity |

| 7-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Similar structure but with a quinazoline core | Variations in biological and chemical properties |

The unique combination of functional groups within this compound imparts distinctive chemical reactivity and potential biological activities not found in its analogs.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one, and how are intermediates validated?

- Methodological Answer : A typical synthesis involves condensation of substituted diamines with thiourea derivatives in ethanol under reflux, followed by purification via silica-gel column chromatography (e.g., 1–3% MeOH in DCM). Key intermediates are characterized using H NMR (to confirm proton environments and substituent integration) and HRMS (for molecular weight validation). For example, a structurally analogous compound exhibited a singlet at δ 8.75 ppm for aromatic protons and an HRMS m/z of 344.0944 (calculated) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming proton environments and substituent positions (e.g., aromatic protons at δ 8.75–6.80 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight with precision (e.g., [M+H] at 344.0944). X-ray crystallography using SHELXL software can resolve 3D structures if single crystals are obtained, though this requires high-purity samples and optimized crystallization conditions .

Q. What preliminary assays are recommended to evaluate its biological potential, such as anticancer activity?

- Methodological Answer : Cytotoxicity assays against cancer cell lines (e.g., M-Hela) compared to normal cells (e.g., Chang liver cells) using MTT or resazurin-based viability tests. For example, liposome-encapsulated pteridine derivatives showed IC values comparable to doxorubicin but with 37-fold lower toxicity in normal cells. Dose-response curves and selectivity indices (SI) should be calculated to prioritize lead compounds .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action against therapeutic targets?

- Methodological Answer : Molecular docking against cancer-related proteins (e.g., Trypanothione Reductase or phosphodiesterase B1) using AutoDock Vina or Schrödinger Suite identifies binding modes and key interactions (e.g., hydrogen bonds with catalytic residues). Stability of ligand-protein complexes is validated via 100 ns Molecular Dynamics (MD) simulations and MM/PBSA free-energy calculations, as demonstrated for anti-leishmanial pteridine analogs .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer : Iterative optimization includes pharmacokinetic studies (e.g., plasma stability, metabolic half-life) and formulation adjustments (e.g., liposomal encapsulation to enhance bioavailability). For instance, liposome formulations of a related pteridine compound reduced toxicity while maintaining efficacy, highlighting the need for delivery system optimization .

Q. How can QSAR models guide the design of derivatives with enhanced activity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using Genetic Algorithm-Partial Least Squares (GA-PLS) or Artificial Neural Networks (ANNs) correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For example, descriptors like "number of hydrogen bond acceptors" and "topological polar surface area" were critical in predicting anti-leishmanial pIC values .

Q. What crystallographic refinement protocols are optimal for resolving its 3D structure?

- Methodological Answer : Small-molecule refinement via SHELXL is recommended for high-resolution crystallographic data. Key steps include TWIN/BASF parameter adjustments for twinned crystals and anisotropic displacement parameter (ADP) refinement for heavy atoms. SHELXPRO can interface with macromolecular refinement pipelines if protein co-crystallization is attempted .

Q. How does structural modification (e.g., substituent variation) influence cytotoxicity and selectivity?

- Methodological Answer : Systematic SAR studies comparing analogs with substituents like nitro, chloro, or methoxy groups at the phenyl ring. For example, 3-nitro-4-chloro substitution in a related pteridine increased selectivity (SI = 8.05) by enhancing hydrophobic interactions with target proteins. Computational toxicity prediction tools (e.g., ProTox-II) can pre-screen derivatives for hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。